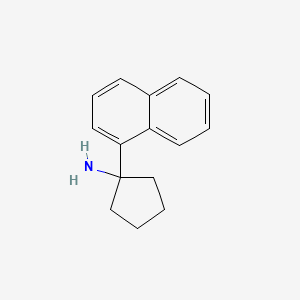
1-(1-Naphthyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthyl)cyclopentanamine is an organic compound with the molecular formula C15H17N It consists of a cyclopentane ring attached to a naphthyl group through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)cyclopentanamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with cyclopentanone under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as chromic acid.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthylamine, adipic acid.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
1-(1-Naphthyl)cyclopentanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The naphthyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
1-Naphthylamine: Similar in structure but lacks the cyclopentane ring.
Cyclopentanamine: Contains the cyclopentane ring but lacks the naphthyl group.
1-(2-Naphthyl)cyclopentanamine: Similar structure with the naphthyl group attached at a different position.
Uniqueness: 1-(1-Naphthyl)cyclopentanamine is unique due to the combination of the cyclopentane ring and the naphthyl group, which imparts distinct chemical and physical properties. This combination allows for unique interactions and applications in various fields of research .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-naphthalen-1-ylcyclopentan-1-amine |
InChI |
InChI=1S/C15H17N/c16-15(10-3-4-11-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11,16H2 |
InChI Key |
IOSSZUYQZQAYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one](/img/structure/B11741541.png)
![1-Ethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11741549.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11741557.png)
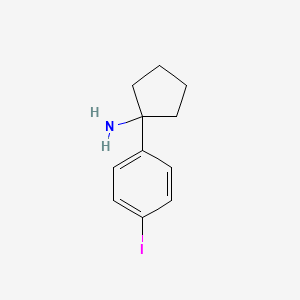
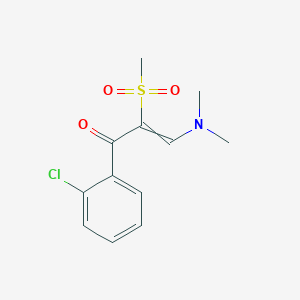
![1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741584.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741592.png)
![Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B11741597.png)
amine](/img/structure/B11741618.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11741631.png)
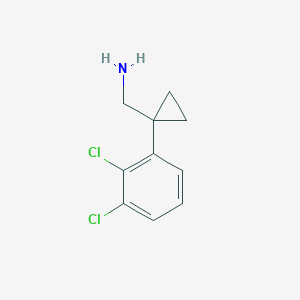
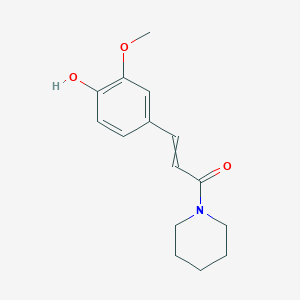
amine](/img/structure/B11741657.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741663.png)
